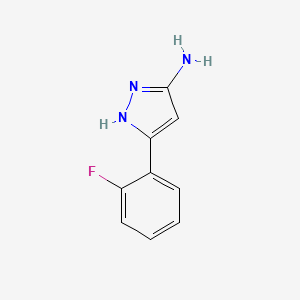

5-(2-fluorophenyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

5-(2-fluorophenyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorophenyl group at the 2-position of the pyrazole ring imparts unique chemical and biological properties to this compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoroacetophenone as the starting material.

Condensation Reaction: 2-fluoroacetophenone is condensed with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazine.

Cyclization: The intermediate 2-(2-fluorophenyl)hydrazine undergoes cyclization with an appropriate reagent, such as ethyl acetoacetate, to form 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate.

Reduction: The carboxylate group is then reduced to an amine group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-(2-fluorophenyl)-1H-pyrazol-3-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives such as 5-(2-fluorophenyl)-1H-pyrazol-3-ol.

Reduction: Reduced derivatives like this compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(2-fluorophenyl)-1H-pyrazol-3-amine has emerged as a promising scaffold in the development of pharmaceutical agents. Its fluorinated structure enhances bioactivity and metabolic stability, making it suitable for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A notable study demonstrated that this compound inhibits tubulin polymerization, leading to cell cycle arrest in cancer cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| Other derivatives | Varies | Cell cycle arrest, apoptosis induction |

Anti-inflammatory Effects

The compound has shown efficacy in reducing pro-inflammatory cytokines, particularly TNF-alpha levels in cellular models.

| Compound | IC50 (mM) | Effect on TNF-alpha Release |

|---|---|---|

| This compound | 0.283 | 97.7% inhibition at 10 mM |

| Other derivatives | Varies | Variable inhibition rates |

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its fluorinated structure contributes to the development of effective pesticides and herbicides that enhance crop protection.

Material Science

The compound is also explored for its potential in creating advanced materials such as polymers and coatings with enhanced thermal and chemical stability. The incorporation of fluorine into materials can significantly alter their physicochemical properties, improving performance in various applications.

Biological Research

Researchers utilize this compound to study its interactions within biological systems. This includes examining its potential as a therapeutic agent for various diseases, where its binding affinity to specific molecular targets is critical.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results indicated significant growth inhibition in cancer cell lines (e.g., HepG2 and HeLa) with minimal toxicity to normal cells.

Key Findings:

- Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), GM-6114 (normal fibroblasts).

- Results : Enhanced potency against cancer cells while sparing normal cells.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrazole derivatives, highlighting the ability of this compound to inhibit TNF-alpha release effectively.

Mécanisme D'action

The mechanism of action of 5-(2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

- 5-(2-chlorophenyl)-1H-pyrazol-3-amine

- 5-(2-bromophenyl)-1H-pyrazol-3-amine

- 5-(2-methylphenyl)-1H-pyrazol-3-amine

Comparison:

- Uniqueness: The presence of the fluorine atom in 5-(2-fluorophenyl)-1H-pyrazol-3-amine imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its chloro, bromo, and methyl analogs.

- Reactivity: The fluorine atom can influence the compound’s reactivity in substitution and addition reactions, making it a valuable intermediate in organic synthesis.

- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its analogs, making it a distinct candidate for drug development and biological studies.

Activité Biologique

5-(2-fluorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group, which enhances its electronic properties, reactivity, and binding affinity towards biological targets. The presence of fluorine is particularly noteworthy as it can influence the compound's pharmacokinetic and pharmacodynamic profiles.

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, making it a candidate for drug development. Its mechanism of action typically involves:

- Binding Affinity : The fluorophenyl group increases the compound's affinity for specific enzymes, allowing it to modulate their activity effectively.

- Target Enzymes : Studies indicate its role in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

2. Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent across various cell lines:

- Cell Line Studies : It has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, IC50 values have been reported in the low micromolar range (e.g., IC50 = 3.79 µM for MCF7) indicating potent activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression, particularly at the G2/M phase. This is evidenced by downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Comparative Analysis with Related Compounds

A comparative study with structurally similar compounds illustrates the unique biological profile of this compound:

| Compound | IC50 (µM) | Mechanism of Action | Notable Activities |

|---|---|---|---|

| This compound | 3.79 (MCF7) | Apoptosis induction | Enzyme inhibition |

| 5-(2-chlorophenyl)-1H-pyrazol-3-amine | 12.50 (MCF7) | Similar pathway | Moderate activity |

| 5-(2-bromophenyl)-1H-pyrazol-3-amine | 42.30 (NCI-H460) | Less effective | Lower binding affinity |

This table indicates that the fluorinated derivative exhibits superior potency compared to its chloro and bromo analogs, likely due to enhanced electronic properties from the fluorine atom.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

- Antitumor Activity : In a study examining various pyrazole derivatives, this compound was noted for its significant growth inhibitory effects on multiple cancer cell lines, reinforcing its candidacy for further development as an anticancer agent .

- Inflammatory Response Modulation : The compound has also been evaluated for its anti-inflammatory properties through COX inhibition assays, showing promising results comparable to established anti-inflammatory drugs like celecoxib .

- Drug Development Potential : Given its unique structure and biological activity profile, researchers are exploring this compound as a lead candidate for developing new pharmaceuticals targeting inflammatory and neurological disorders .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWZILWJQGLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395285 | |

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502132-86-7 | |

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.